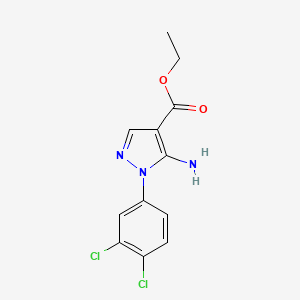

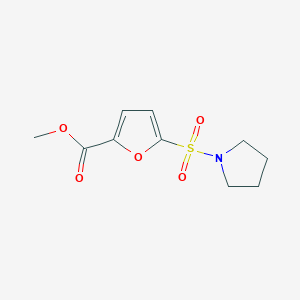

![molecular formula C13H11N3O3S B5593127 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)

2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide typically involves reactions that yield benzohydrazide derivatives through the combination of appropriate hydrazides and aldehydes or ketones in the presence of catalysts. For instance, the synthesis of related benzohydrazide compounds has been achieved by reacting specific pyrazolones with benzoyl hydrazide, further leading to the formation of complexes with various metals, demonstrating a methodological approach for synthesizing benzohydrazide derivatives with potential bioactivity (Asegbeloyin et al., 2014).

Molecular Structure Analysis

X-ray diffraction analyses of benzohydrazide derivatives reveal nonplanar molecules that exist in specific configurations, highlighting the importance of molecular geometry in determining the properties and reactivity of these compounds. The molecular structure is often characterized by intermolecular hydrogen bonding, forming stable configurations and influencing the compound's physical properties (Fun et al., 2008).

Chemical Reactions and Properties

Benzohydrazide derivatives engage in various chemical reactions, forming complexes with metal ions, which are significant for their potential biological activities. These reactions are influenced by the ligand's structure, showcasing the versatility of benzohydrazide derivatives in forming coordination compounds with potential applications in material science and biology (Kausar et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzohydrazide derivatives are crucial for their practical applications. These properties are directly influenced by the molecular structure and intermolecular interactions within the compounds, as demonstrated by various analyses, including X-ray crystallography (Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, such as reactivity towards other chemicals, acidity or basicity, and the ability to form complexes with metals, are essential for understanding their potential as ligands in coordination chemistry and their biological activities. Studies have shown that these compounds can act as potent inhibitors against various targets, indicating their significant chemical reactivity and potential for development into useful agents (Singh et al., 2018).

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition and Antioxidant Potential

A study on novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, including compounds structurally similar to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, demonstrated significant potential as inhibitors of cholinesterases, which include butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are targets in the treatment of Alzheimer's disease. Compound 13, a derivative within this series, emerged as a potent inhibitor, showing high inhibition rates against BChE and AChE. Additionally, certain derivatives exhibited considerable antioxidant properties, highlighting their dual functional capability. This study underscores the therapeutic potential of such compounds in neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2021).

Corrosion Inhibition

The corrosion inhibition efficacy of 2-amino-N'-[(thiophen-2-yl)methylene]benzohydrazide, a compound with a structural resemblance to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, was explored in an acidic environment. This derivative showed promising results as a mixed-type inhibitor, highlighting its potential application in protecting metals against corrosion. The study utilized both gravimetric and electrochemical methods to confirm the compound's inhibitory performance, with findings supported by contact angle measurements (Singh et al., 2018).

Prodrug Applications and Vascular Smooth Muscle Relaxation

A related study on prodrugs of nitroxyl, which shares functional similarities with 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, explored their potential as inhibitors of aldehyde dehydrogenase (AlDH) and as vascular smooth muscle relaxants. Nitroxyl, the active agent released from these prodrugs, demonstrates significant biological activity, including the inhibition of AlDH, an enzyme implicated in various diseases and conditions. This research suggests potential therapeutic applications in modulating vascular tone and treating diseases associated with AlDH (Nagasawa et al., 1995).

Molecular Docking and Prostate Cancer Inhibition

Another research focused on benzohydrazide derivatives as potential inhibitors of prostate cancer. Through molecular docking and crystal structure analysis, derivatives showed promising interactions with prostate cancer protein targets. This study illustrates the potential of benzohydrazide compounds in developing new therapeutic agents against prostate cancer, providing insights into the molecular interactions and stability of such compounds (Arjun et al., 2020).

Eigenschaften

IUPAC Name |

2-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-4-2-3-5-11(9)13(17)15-14-8-10-6-7-12(20-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYIFYJCIMPHA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)

![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)

![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)

![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)

![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)